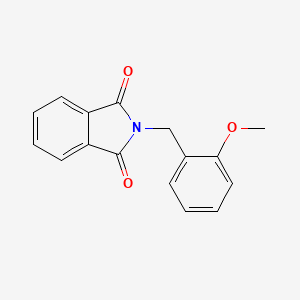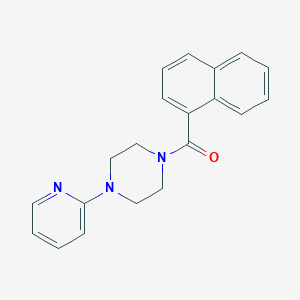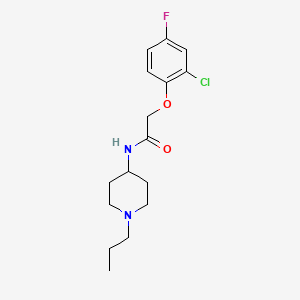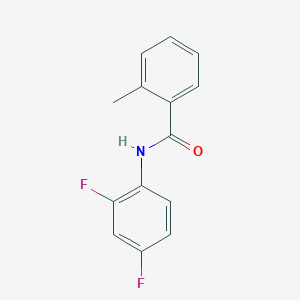![molecular formula C21H22O4 B5844909 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5844909.png)
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative found in several plants, including Daphne odora and Justicia procumbens. It has been widely studied for its potential therapeutic applications due to its various biological activities.
Mecanismo De Acción
The mechanism of action of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to exert its biological effects through several pathways. 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It also activates the AMPK pathway, which regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to improve glucose metabolism and to have neuroprotective effects. 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one of the limitations of using 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including inflammation, cancer, and neurodegenerative diseases. Another area of interest is its potential as a tool for investigating various biological processes, such as glucose metabolism and energy homeostasis. Further studies are needed to fully understand the mechanism of action of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one and its potential therapeutic applications.
Métodos De Síntesis
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and microbial transformation. The most common method for synthesizing 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is through chemical synthesis, which involves the condensation of 4-hydroxycoumarin and 4-methoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate.
Aplicaciones Científicas De Investigación
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been widely studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and to improve glucose metabolism. 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Propiedades
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-5-16-12-20(22)25-21-14(2)19(11-10-18(16)21)24-13-15-6-8-17(23-3)9-7-15/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHTPGVOUKXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide](/img/structure/B5844835.png)

![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5844847.png)
![N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5844853.png)

![3-{[(4-fluoro-1-naphthyl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5844864.png)



![2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5844923.png)
![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5844926.png)
![N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5844928.png)
![4-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5844945.png)